N'-cyclopentyl-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-cyclopentyl-N,N-dimethylethane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a clear, pale liquid with a molecular weight of 156.27 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to an ethane-1,2-diamine backbone with two methyl groups.
Scientific Research Applications
N’-cyclopentyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
N’-cyclopentyl-N,N-dimethylethane-1,2-diamine, also known as DMEDA, is a chelating diamine . It is primarily used for the preparation of metal complexes . These complexes can function as homogeneous catalysts , making DMEDA a key component in various chemical reactions.
Mode of Action
DMEDA interacts with its targets, primarily metal ions, through its two secondary amine functional groups . These groups can donate electron pairs to the metal ions, forming coordinate covalent bonds. This interaction results in the formation of metal-amine complexes, which can then participate in various catalytic reactions .
Biochemical Pathways
The exact biochemical pathways affected by DMEDA depend on the specific reactions it is involved in. For instance, in CuCl2-catalyzed C-S bond formation, DMEDA acts as a ligand, base, and solvent, enabling the synthesis of diaryl chalcogenides . The formation of these compounds can have downstream effects on various biochemical pathways, particularly those involving sulfur-containing compounds.
Result of Action
The molecular and cellular effects of DMEDA’s action are primarily seen in its role as a catalyst in chemical reactions. By forming complexes with metal ions, DMEDA can facilitate various reactions, leading to the synthesis of new compounds . The exact effects would depend on the specific reactions that DMEDA is involved in.
Action Environment
The action, efficacy, and stability of DMEDA can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can all affect DMEDA’s ability to form complexes and catalyze reactions . Therefore, careful control of these environmental factors is crucial when using DMEDA in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of cyclopentylamine with N,N-dimethylethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces primary or secondary amines .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: This compound has a similar structure but lacks the cyclopentyl group.
N,N-diethyl-1,2-ethanediamine: Another similar compound with ethyl groups instead of methyl groups.
Cyclopentylamine: This compound contains the cyclopentyl group but lacks the ethane-1,2-diamine backbone.
Uniqueness
N’-cyclopentyl-N,N-dimethylethane-1,2-diamine is unique due to the presence of both the cyclopentyl group and the dimethylethane-1,2-diamine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-7-10-9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTNPQHZAUREOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-86-5 |
Source
|
Record name | [2-(cyclopentylamino)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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